4-aminobenzoic acid;(2R)-octan-2-ol
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Overview
Description
4-Aminobenzoic acid: and (2R)-octan-2-ol are two distinct compounds that can be combined to form a unique chemical entityIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . (2R)-Octan-2-ol is a chiral alcohol with the molecular formula C₈H₁₈O. It is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
4-Aminobenzoic Acid:
Reduction of 4-nitrobenzoic acid: This method involves the catalytic hydrogenation of 4-nitrobenzoic acid using a noble metal catalyst such as Pd/C.
Hoffman degradation: This method involves the degradation of the monoamide derived from terephthalic acid.
-
(2R)-Octan-2-ol:
Reduction of 2-octanone: This method involves the reduction of 2-octanone using a chiral catalyst to obtain (2R)-octan-2-ol. The reaction is typically carried out under mild conditions to ensure high enantioselectivity.
Industrial Production Methods:
-
4-Aminobenzoic Acid:
- Industrial production of 4-aminobenzoic acid primarily involves the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. This method is preferred due to its high yield and purity .
-
(2R)-Octan-2-ol:
- Industrial production of (2R)-octan-2-ol involves the reduction of 2-octanone using chiral catalysts. This method ensures high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
4-Aminobenzoic Acid:
Oxidation: 4-Aminobenzoic acid can undergo oxidation to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form various derivatives, such as benzocaine.
Substitution: It can undergo substitution reactions to form various derivatives, such as esters and amides.
-
(2R)-Octan-2-ol:
Oxidation: (2R)-Octan-2-ol can be oxidized to form 2-octanone.
Reduction: It can be reduced to form various derivatives, such as octane.
Substitution: It can undergo substitution reactions to form various derivatives, such as ethers and esters.
Common Reagents and Conditions:
-
4-Aminobenzoic Acid:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon (Pd/C).
Substitution: Common reagents include alcohols and acids for esterification and amidation reactions.
-
(2R)-Octan-2-ol:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acids for etherification and esterification reactions.
Major Products Formed:
-
4-Aminobenzoic Acid:
Oxidation: 4-Nitrobenzoic acid.
Reduction: Benzocaine.
Substitution: Various esters and amides.
-
(2R)-Octan-2-ol:
Oxidation: 2-Octanone.
Reduction: Octane.
Substitution: Various ethers and esters.
Scientific Research Applications
Chemistry:
- 4-Aminobenzoic acid is used as an intermediate in the synthesis of folate (Vitamin BX), azo dyes, and cross-linking agents .
- (2R)-Octan-2-ol is used as a chiral building block in organic synthesis.
Biology:
- 4-Aminobenzoic acid is involved in the synthesis of folate by bacteria, plants, and fungi .
- (2R)-Octan-2-ol is used in the study of chiral recognition and enantioselective processes.
Medicine:
- 4-Aminobenzoic acid is used in the preparation of local anesthetics and ointments .
- (2R)-Octan-2-ol is used in the synthesis of pharmaceuticals and as a chiral auxiliary in drug development.
Industry:
- 4-Aminobenzoic acid is used in the production of pharmaceutical products, flavors, and preservatives .
- (2R)-Octan-2-ol is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
4-Aminobenzoic Acid:
- 4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
(2R)-Octan-2-ol:
- (2R)-Octan-2-ol acts as a chiral building block in organic synthesis. It participates in various enantioselective reactions, where its chiral center influences the stereochemistry of the products formed.
Comparison with Similar Compounds
-
4-Aminobenzoic Acid:
Para-aminosalicylic acid: Similar structure with an additional hydroxyl group.
4-Nitrobenzoic acid: Similar structure with a nitro group instead of an amino group.
-
(2R)-Octan-2-ol:
(2S)-Octan-2-ol: Enantiomer of (2R)-octan-2-ol with opposite chirality.
2-Octanol: Racemic mixture of (2R)-octan-2-ol and (2S)-octan-2-ol.
Uniqueness:
- 4-Aminobenzoic acid is unique due to its role as an intermediate in the synthesis of folate and its use in the production of local anesthetics .
- (2R)-Octan-2-ol is unique due to its chiral nature and its use as a chiral building block in organic synthesis.
Properties
CAS No. |
58826-74-7 |
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Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
4-aminobenzoic acid;(2R)-octan-2-ol |
InChI |
InChI=1S/C8H18O.C7H7NO2/c1-3-4-5-6-7-8(2)9;8-6-3-1-5(2-4-6)7(9)10/h8-9H,3-7H2,1-2H3;1-4H,8H2,(H,9,10)/t8-;/m1./s1 |
InChI Key |
LJXDQZGQEXTVKB-DDWIOCJRSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)O.C1=CC(=CC=C1C(=O)O)N |
Canonical SMILES |
CCCCCCC(C)O.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
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